N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C12H9ClFN3O3 and its molecular weight is 297.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme , thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The compound’s interaction with EGFR disrupts multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . By inhibiting EGFR, the compound can effectively halt these processes and prevent uncontrolled cell growth and mitosis, which lead to cancer .
Pharmacokinetics
For instance, gefitinib, a similar EGFR tyrosine kinase inhibitor, undergoes metabolism at the N-propoxymorpholino-group, demethylation of the methoxy-substituent on the quinazoline, and oxidative defluorination of the halogenated phenyl group .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and mitosis, leading to the prevention of cancer development . By inhibiting the EGFR tyrosine kinase, the compound disrupts the biochemical pathways that stimulate cell growth and division .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in laboratory settings are not well documented. It is known that the compound has suitable in vivo pharmacokinetic properties in three preclinical safety species .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well documented. The efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models of Parkinson’s disease has been established by a number of groups .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O3/c1-17-11(19)7(5-15-12(17)20)10(18)16-6-2-3-9(14)8(13)4-6/h2-5H,1H3,(H,15,20)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFNELDGPVYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.